molecular formula C13H15NO B597251 1-(3-Hydroxyphenyl)cyclohexanecarbonitrile CAS No. 1263285-86-4

1-(3-Hydroxyphenyl)cyclohexanecarbonitrile

Cat. No.: B597251
CAS No.: 1263285-86-4
M. Wt: 201.269
InChI Key: YDTUETIJAQWPHQ-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C13H15NO It is characterized by a cyclohexane ring substituted with a hydroxyphenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Hydroxyphenyl)cyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with cyclohexanone in the presence of a base to form the corresponding alcohol. This intermediate is then subjected to a dehydration reaction to yield the desired nitrile compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyphenyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 1-(3-oxophenyl)cyclohexanecarbonitrile or 1-(3-carboxyphenyl)cyclohexanecarbonitrile.

    Reduction: Formation of 1-(3-aminophenyl)cyclohexanecarbonitrile.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Hydroxyphenyl)cyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxyphenyl)cyclohexanecarbonitrile
  • 1-(2-Hydroxyphenyl)cyclohexanecarbonitrile
  • 1-(3-Methoxyphenyl)cyclohexanecarbonitrile

Uniqueness

1-(3-Hydroxyphenyl)cyclohexanecarbonitrile is unique due to the position of the hydroxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(3-hydroxyphenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-10-13(7-2-1-3-8-13)11-5-4-6-12(15)9-11/h4-6,9,15H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTUETIJAQWPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676473
Record name 1-(3-Hydroxyphenyl)cyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263285-86-4
Record name 1-(3-Hydroxyphenyl)cyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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